N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the death of microbial cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative known for its antimicrobial properties.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Known for its antiprotozoal and antibacterial properties.
Uniqueness
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both nitro and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
93289-97-5 |
---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-[4-(2-methyl-4-nitroimidazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-13-12(16(18)19)7-15(8)11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17) |
InChI Key |
FTXFIOALJGNPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.